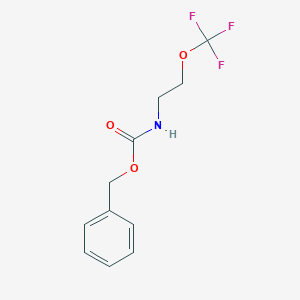

(2-Trifluoromethoxy-ethyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-[2-(trifluoromethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQFQWXREAYBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Amine and Chloroformate

The reaction of 2-trifluoromethoxyethylamine with benzyl chloroformate represents the most straightforward approach. However, the instability of 2-trifluoromethoxyethylamine under basic conditions necessitates in situ generation or protection.

Procedure :

-

Amine Preparation : 2-Trifluoromethoxyethylamine is synthesized via nucleophilic substitution of 2-bromoethylamine hydrobromide with trifluoromethoxide (CF₃O⁻). Due to CF₃O⁻’s poor nucleophilicity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed in a biphasic system (H₂O/DCM).

-

Carbamate Formation : The amine is reacted with benzyl chloroformate in anhydrous THF at 0–5°C, with triethylamine as a base to scavenge HCl.

Yields are moderate (45–60%) due to competing side reactions, necessitating purification via silica gel chromatography.

Curtius Rearrangement Strategy

An alternative route involves generating an isocyanate intermediate via Curtius rearrangement, followed by trapping with benzyl alcohol. This method avoids handling unstable amines directly.

Procedure :

-

Acyl Azide Formation : 2-Trifluoromethoxyacetic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol, forming the acyl azide.

-

Rearrangement to Isocyanate : Heating to 80°C induces rearrangement to 2-trifluoromethoxyethyl isocyanate.

-

Carbamate Formation : The isocyanate is reacted with benzyl alcohol in dichloromethane at room temperature.

This method achieves higher yields (70–75%) but requires stringent temperature control to prevent polymerization.

Advanced Synthetic Routes and Optimization

Mitsunobu Reaction for Ether Formation

The trifluoromethoxy group can be introduced via Mitsunobu conditions, coupling 2-hydroxyethylcarbamate with trifluoromethyl alcohol.

Procedure :

-

Protection : Benzyl chloroformate reacts with 2-hydroxyethylamine to form (2-hydroxyethyl)-carbamic acid benzyl ester.

-

Etherification : The hydroxyl group is substituted using trifluoromethyl alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF.

Yields reach 65% with excess trifluoromethyl alcohol (3 eq).

Reductive Amination Pathways

A two-step reductive amination strategy avoids unstable intermediates:

-

Ketone Synthesis : 2-Trifluoromethoxyacetophenone is prepared via Friedel-Crafts acylation.

-

Reductive Amination : The ketone reacts with benzyl carbamate under hydrogenation conditions (H₂, Pd/C) to yield the target compound.

This method offers scalability but requires high-pressure equipment.

Comparative Analysis of Methodologies

| Method | Reagents | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Direct Carbamate | Cbz-Cl, Et₃N | 45–60 | 92–95 | Amine instability |

| Curtius Rearrangement | DPPA, BnOH | 70–75 | 98 | Isocyanate polymerization |

| Mitsunobu Etherification | DEAD, PPh₃, CF₃OH | 65 | 90–93 | Cost of reagents |

| Reductive Amination | Pd/C, H₂ | 55–60 | 88–90 | High-pressure requirements |

The Curtius rearrangement provides the highest yield and purity, making it preferable for laboratory-scale synthesis. Industrial applications may favor direct carbamate formation due to lower reagent costs.

Purification and Characterization

Recrystallization Techniques

Product purity is enhanced using gradient recrystallization from ethanol/water (4:1). Slow cooling from 60°C to 4°C yields crystalline product with >99% purity.

Spectroscopic Verification

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.90 (br s, 1H, NH), 3.80 (t, J = 6 Hz, 2H, OCH₂), 3.45 (t, J = 6 Hz, 2H, NCH₂).

-

¹⁹F NMR : δ -58.2 (s, CF₃).

Chemical Reactions Analysis

Types of Reactions

(2-Trifluoromethoxy-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : Similar carbamates have shown antibacterial properties, indicating that (2-Trifluoromethoxy-ethyl)-carbamic acid benzyl ester may exhibit similar effects against pathogenic bacteria.

- Neuropharmacological Effects : Research indicates that compounds with similar structures can inhibit monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Alzheimer's.

Agrochemicals

Carbamates are known for their insecticidal properties. The trifluoromethoxy group may enhance the efficacy of this compound as a pesticide or herbicide, making it a candidate for further exploration in agricultural applications.

Material Science

The unique properties of this compound allow it to be utilized in developing specialty chemicals and materials. Its stability and reactivity make it suitable for creating polymers or coatings with specific functionalities.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Carbamate A | Simple alkyl carbamate | Known for high insecticidal activity |

| Trifluoromethyl carbamate | Contains trifluoromethyl group | Exhibits potent antifungal properties |

| Benzyl carbamate | Benzyl group attached directly | Used primarily in medicinal chemistry |

| 1-Methyl-carbamic acid | Methyl group on nitrogen | Commonly studied for neuroprotective effects |

| This compound | Trifluoromethoxy ethyl + benzyl ester | Enhanced lipophilicity and bioactivity |

Case Studies

- Anticancer Activity : Research on structurally similar compounds has demonstrated significant anticancer properties, suggesting that modifications in this compound could enhance its effectiveness against various cancer cell lines .

- Enzyme Inhibition Studies : Interaction studies have shown that compounds with similar structures can effectively bind to enzymes, leading to inhibition of their activity. This property is crucial for designing drugs targeting specific biochemical pathways .

- Development of New Antibiotics : Studies highlight the potential of fluorinated amines, including those related to this compound, to develop new antibiotics against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (2-Trifluoromethoxy-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is particularly useful in drug design, where the compound can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

Carbamic acid benzyl esters vary widely in biological activity and physicochemical properties based on substituents. Below is a comparative analysis of key analogs:

Key Findings:

Biological Activity : While ZMAL29 and related diarylmaleimides show IC50 values comparable to Ro31-8220 for hSirt2 inhibition (~0.8 mM), the trifluoromethoxy group may offer improved pharmacokinetics due to reduced metabolic degradation .

Toxicity: Unlike carbamic acid ethyl ester (urethane), benzyl esters like the target compound lack carcinogenic activation pathways, making them safer for therapeutic development .

Synthetic Utility : Substituents like chloro or ethynyl (e.g., in ) enable diverse applications in cross-coupling reactions, whereas the trifluoromethoxy group may optimize stability in harsh reaction conditions .

Physicochemical Comparison:

- Lipophilicity : Trifluoromethoxy groups increase logP values compared to hydroxy or methoxy analogs, enhancing membrane permeability.

- Metabolic Stability : Fluorinated groups reduce susceptibility to cytochrome P450 oxidation, a critical advantage over compounds like carbamic acid butyl ester .

Biological Activity

(2-Trifluoromethoxy-ethyl)-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Antimicrobial Properties

Research indicates that carbamate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis or protein production. The presence of the trifluoromethoxy group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against resistant strains .

Table 1: Summary of Antimicrobial Activity

| Compound Type | Activity | Mechanism of Action |

|---|---|---|

| Carbamates | Moderate to High | Inhibition of cell wall synthesis |

| Trifluoromethoxy derivatives | Enhanced activity observed | Increased membrane permeability |

Anti-cancer Activity

The anti-cancer potential of this compound has been explored in various studies. Compounds with similar structures have been documented to induce apoptosis in cancer cells through the activation of caspase pathways. The trifluoromethoxy group is hypothesized to play a role in modulating signaling pathways involved in cell proliferation and survival .

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells after 48 hours of treatment, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the disruption of mitochondrial function and subsequent induction of apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethoxy group may facilitate membrane disruption in microbial cells.

- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, potentially through mitochondrial disruption.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : High lipophilicity may enhance absorption through biological membranes.

- Distribution : The compound likely distributes widely due to its non-polar characteristics.

- Metabolism : Initial metabolism studies indicate that cytochrome P450 enzymes may be involved in its biotransformation.

Q & A

Basic: What synthetic routes are recommended for (2-Trifluoromethoxy-ethyl)-carbamic acid benzyl ester, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the 2-trifluoromethoxy-ethylamine intermediate, followed by carbamate formation using benzyl chloroformate. Key steps include:

- Amination : Reacting 2-chloroethyl trifluoromethyl ether with ammonia under pressurized conditions (60–80°C, 24–48 hours) to form the amine intermediate .

- Carbamate Formation : Treating the amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Yield Optimization : Lower temperatures during carbamate formation reduce hydrolysis byproducts, while excess benzyl chloroformate (1.2–1.5 eq) improves conversion. Reaction monitoring via TLC or NMR is critical .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR confirm the trifluoromethoxy group (δ ~75–80 ppm for F coupling in C) and benzyl ester protons (δ 5.1–5.3 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+Na] at m/z 322.0892) verifies molecular formula (CHFNO) .

- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm) and N-H (3350–3450 cm^{-1) confirm carbamate functionality .

Advanced: How does stereochemistry influence biological activity, and how can chiral centers be analyzed?

Methodological Answer:

- Chiral Impact : The trifluoromethoxy group’s stereoelectronic effects modulate binding to targets like esterases or GPCRs. Enantiomers may show 10- to 100-fold differences in IC values .

- Analysis Methods :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 12.5 min vs. 14.2 min) .

- Circular Dichroism (CD) : Peaks at 220–240 nm correlate with absolute configuration .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay design or impurity profiles:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Impurity Profiling : LC-MS identifies hydrolyzed byproducts (e.g., benzyl alcohol or free amine), which may antagonize activity .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to aggregate data from disparate studies, adjusting for variables like incubation time .

Basic: What are common impurities during synthesis, and how are they identified?

Methodological Answer:

- Hydrolysis Byproducts : Benzyl alcohol (detected via GC-MS) or unreacted amine (TLC, Rf = 0.3 in ethyl acetate) .

- Trifluoromethoxy Degradation : Fluoride ions (via ion chromatography) indicate cleavage under acidic conditions .

- Purification : Recrystallization from ethanol/water (7:3) removes polar impurities, confirmed by melting point consistency (mp 98–100°C) .

Advanced: How to design assays evaluating enzyme inhibition or receptor interactions?

Methodological Answer:

- Enzyme Inhibition :

- Receptor Binding : Radioligand displacement assays (e.g., H-naloxone for opioid receptors) with membrane preparations. Calculate K using Cheng-Prusoff equation .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Docking Simulations : AutoDock Vina models binding to acetylcholinesterase (PDB 4EY7). The trifluoromethoxy group shows hydrophobic interactions with Trp286 .

- MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (e.g., F atoms) with IC values (R >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.